molecular formula C12H18NOP B8783976 1-Benzyl-4-methyl-1,4-azaphosphinane 4-oxide

1-Benzyl-4-methyl-1,4-azaphosphinane 4-oxide

Cat. No. B8783976
M. Wt: 223.25 g/mol
InChI Key: MLBLTCITRYJZDI-UHFFFAOYSA-N
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Patent
US08067395B2

Procedure details

A solution of methyl divinyl phosphine oxide (10.73 g, 92.4 mmol) and benzylamine (11.6 mL, 106.3 mmol) in 1:1 THF/water (250 mL) was heated at reflux for 16 hours. The solvents were removed under reduced pressure. The residue was crystallized from CH2Cl2/ether to give 1-benzyl-4-methyl-[1,4]azaphosphinane 4-oxide as a white solid (13.24 g, 64%). 1H NMR (400 MHz, DMSO) δ 7.13-3.37 (5H, m); 3.6 (2H, s); 2.81 (2H, m); 2.59 (2H, m); 1.7-1.9 (4H, m); 1.42 (3H, d, JH-C—P=13.6 Hz). 31P NMR δ 32 ppm.
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][P:2](=[O:7])([CH:5]=[CH2:6])[CH:3]=[CH2:4].[CH2:8]([NH2:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1COCC1.O>[CH2:8]([N:15]1[CH2:6][CH2:5][P:2](=[O:7])([CH3:1])[CH2:3][CH2:4]1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10.73 g
Type
reactant
Smiles
CP(C=C)(C=C)=O
Name
Quantity
11.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from CH2Cl2/ether

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCP(CC1)(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.24 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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